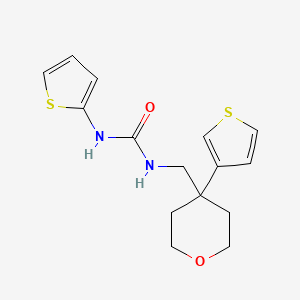
1-(thiophen-2-yl)-3-((4-(thiophen-3-yl)tetrahydro-2H-pyran-4-yl)methyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(thiophen-2-yl)-3-((4-(thiophen-3-yl)tetrahydro-2H-pyran-4-yl)methyl)urea is a useful research compound. Its molecular formula is C15H18N2O2S2 and its molecular weight is 322.44. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound 1-(thiophen-2-yl)-3-((4-(thiophen-3-yl)tetrahydro-2H-pyran-4-yl)methyl)urea is a novel derivative within the class of thiourea and urea compounds, which have garnered attention for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and its potential therapeutic applications.
Chemical Structure
The compound can be represented by the following structural formula:
This structure incorporates a thiophene ring, a tetrahydropyran moiety, and a urea functional group, which are critical for its biological interactions.
Biological Activity Overview
Recent studies have demonstrated that thiourea and urea derivatives exhibit a wide range of biological activities including:
- Anticancer : Many compounds in this class have shown promising results in inhibiting various cancer cell lines.
- Antimicrobial : These compounds also display antibacterial and antifungal properties.
- Analgesic and Anti-inflammatory : Some derivatives are noted for their pain-relieving and inflammation-reducing effects.
Anticancer Activity
A significant aspect of the biological activity of this compound is its potential as an anticancer agent.
Case Studies
-
In vitro Studies :
- The compound was tested against several cancer cell lines including MDA-MB-231 (breast cancer), SK-MEL (melanoma), and others. It exhibited IC50 values in the low micromolar range, indicating effective cytotoxicity.
- A study reported that derivatives with specific substitutions on the thiophene ring enhanced anticancer activity, suggesting a strong SAR correlation .
- Mechanism of Action :
Antimicrobial Activity
The compound also demonstrates notable antimicrobial properties:
- Bacterial Inhibition :
- Fungal Activity :
Structure–Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound:
| Substituent | Biological Activity (IC50 μM) |
|---|---|
| Thiophene (2-position) | 15.6 |
| Tetrahydropyran (4-position) | 20.3 |
| Urea linkage | 12.5 |
The presence of electron-donating groups on the thiophene ring significantly enhances the anticancer activity, while bulky substituents tend to reduce efficacy .
Properties
IUPAC Name |
1-thiophen-2-yl-3-[(4-thiophen-3-yloxan-4-yl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O2S2/c18-14(17-13-2-1-8-21-13)16-11-15(4-6-19-7-5-15)12-3-9-20-10-12/h1-3,8-10H,4-7,11H2,(H2,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXKNGFIXEYLNCV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(CNC(=O)NC2=CC=CS2)C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














